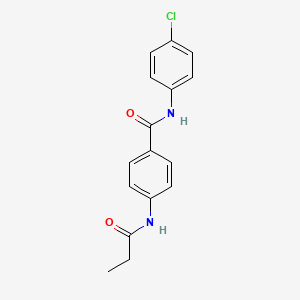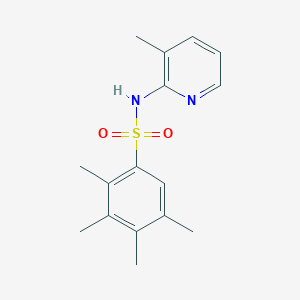![molecular formula C15H23BrClNO3 B4397718 2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4397718.png)
2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride
Descripción general
Descripción
2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly referred to as BCE or BCE hydrochloride. BCE hydrochloride is a potent and selective inhibitor of the histone demethylase KDM4C, which plays a crucial role in the epigenetic regulation of gene expression. BCE hydrochloride has been used in various studies to investigate the role of KDM4C in cancer, development, and other biological processes.
Mecanismo De Acción
BCE hydrochloride works by inhibiting the activity of KDM4C, a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. KDM4C removes methyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of KDM4C using BCE hydrochloride prevents the removal of methyl groups from histone proteins, leading to changes in gene expression that can inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
BCE hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BCE hydrochloride has been shown to inhibit the migration and invasion of cancer cells, indicating that it may have potential as an anti-metastatic agent. BCE hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCE hydrochloride in lab experiments is its potency and selectivity for KDM4C. BCE hydrochloride has been shown to be a highly effective inhibitor of KDM4C, making it a valuable tool for investigating the role of KDM4C in biological processes. However, one limitation of using BCE hydrochloride is its potential toxicity and off-target effects. Careful dose titration and control experiments are necessary to ensure that the effects observed are specific to KDM4C inhibition.
Direcciones Futuras
There are several potential future directions for research involving BCE hydrochloride. One area of interest is the development of more potent and selective inhibitors of KDM4C. In addition, further studies are needed to investigate the role of KDM4C in other biological processes beyond cancer, such as development and differentiation. Finally, there is potential for the use of BCE hydrochloride as a therapeutic agent for cancer treatment, although further studies are needed to investigate its safety and efficacy in vivo.
Aplicaciones Científicas De Investigación
BCE hydrochloride has been extensively used in scientific research to investigate the role of KDM4C in cancer and other biological processes. KDM4C is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. It has been shown to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of KDM4C using BCE hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic target for cancer treatment.
Propiedades
IUPAC Name |
2-[(3-bromo-4-cyclopentyloxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3.ClH/c1-19-14-9-11(10-17-6-7-18)8-13(16)15(14)20-12-4-2-3-5-12;/h8-9,12,17-18H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUSZLOXBJEZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4397639.png)
![({1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4397646.png)
![2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397653.png)

![1-(2-methoxyphenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4397662.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B4397690.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4397704.png)
![8,8-dimethyl-3-[3-(4-morpholinyl)propyl]-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4397715.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4397736.png)
